

The Discovery and Development of PSB-1114 Tetrasodium: A Technical Guide

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Compound of Interest

Compound Name: PSB-1114 tetrasodium

Cat. No.: B15568947

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Abstract

PSB-1114 tetrasodium has emerged as a valuable pharmacological tool for the study of P2Y2 receptors. This potent and selective agonist offers researchers a means to investigate the complex signaling pathways and physiological roles of this G-protein coupled receptor. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of **PSB-1114 tetrasodium**, including its mechanism of action, quantitative data, and detailed experimental protocols.

Introduction

PSB-1114 tetrasodium is a chemically stable analog of uridine triphosphate (UTP) that acts as a potent and selective agonist for the P2Y2 receptor.[1][2] Its development was driven by the need for metabolically robust tools to probe the function of P2Y receptors, which are often rapidly degraded by ectonucleotidases.[3] The strategic structural modifications of PSB-1114, specifically the 4-thiouridine base and the β,γ -difluoromethylene triphosphate chain, confer both high affinity for the P2Y2 receptor and resistance to enzymatic degradation.[4]

Discovery and Development

The discovery of PSB-1114 was the result of systematic structural modifications of UTP aimed at improving subtype selectivity and metabolic stability. Researchers synthesized a series of

UTP analogs and evaluated their activity at P2Y2, P2Y4, and P2Y6 receptors. The combination of a 4-thiouracil base and a β,γ -difluoromethylene modification to the triphosphate chain resulted in PSB-1114, a compound with high potency at the P2Y2 receptor and significant selectivity over other P2Y subtypes.[5]

Subsequent studies have utilized PSB-1114 to investigate the role of P2Y2 receptor activation in various physiological and pathophysiological processes. For instance, in preclinical studies, the activation of the P2Y2 receptor by agonists has been shown to promote fibroblast activation and skeletal muscle fibrosis through AKT, ERK, and PKC signaling pathways.[6] Furthermore, P2Y2 receptor agonists with enhanced stability, like PSB-1114, have demonstrated cardioprotective effects against ischemic damage in both in vitro and in vivo models.[7]

Pharmacological Data

The pharmacological activity of PSB-1114 has been characterized primarily through in vitro functional assays. The following tables summarize the key quantitative data for **PSB-1114 tetrasodium**.

| Parameter | Value | Receptor | Reference |
|-----------|-------------|------------|-----------|
| EC50 | 134 nM | Human P2Y2 | [3] |
| EC50 | 9.3 μ M | Human P2Y4 | [3] |
| EC50 | 7.0 μ M | Human P2Y6 | [3] |

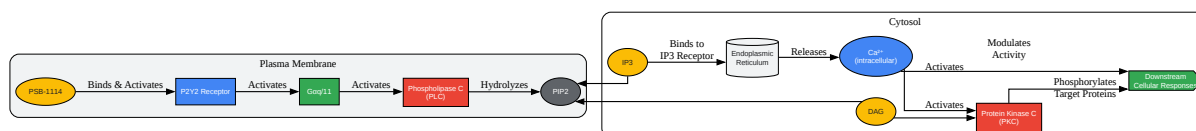
Table 1: Potency and Selectivity of **PSB-1114 Tetrasodium**

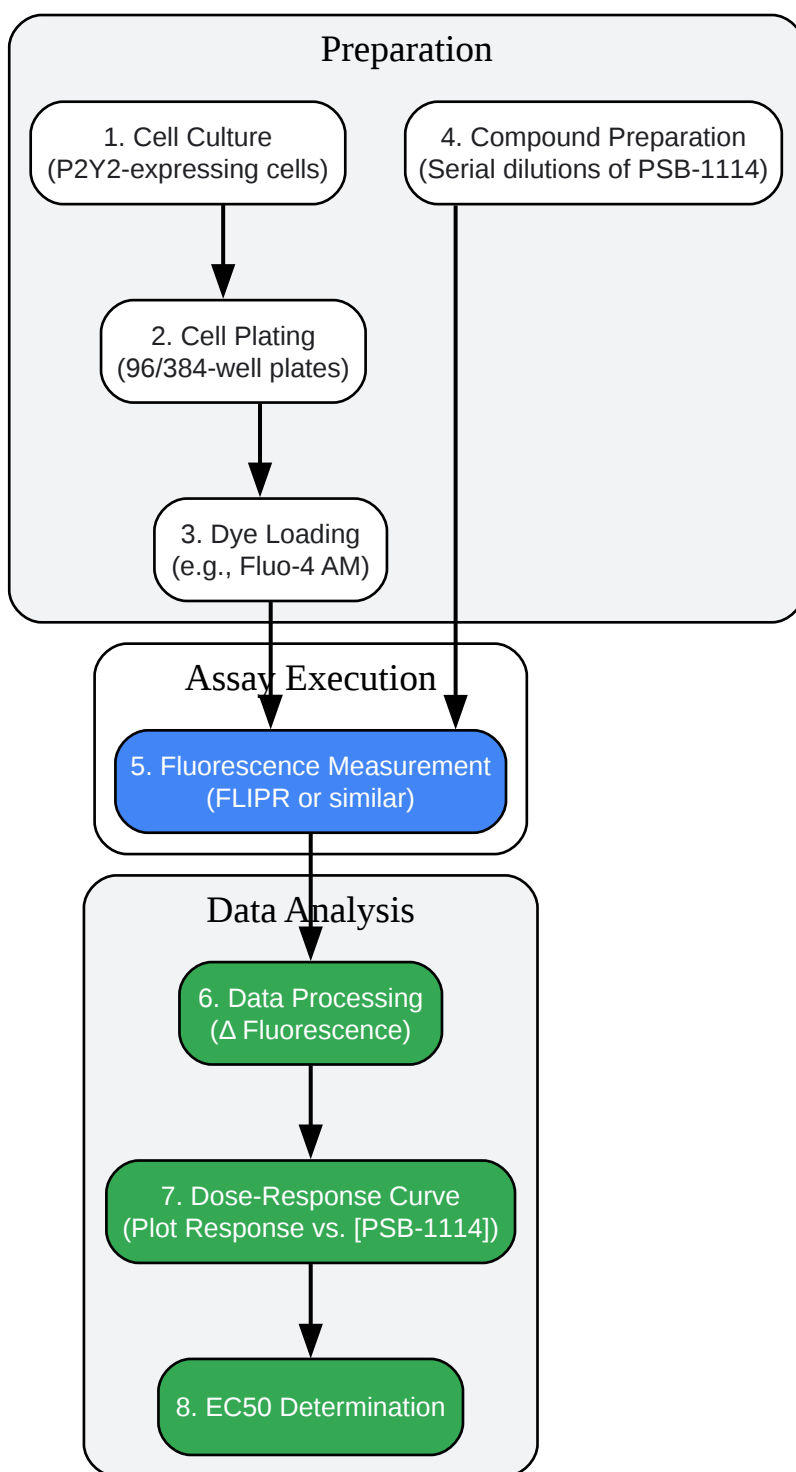
| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | 4-Thiouridine-5'-O-(β,γ -difluoromethylene)triphosphate tetrasodium salt | [1] |
| Molecular Formula | C10H11F2N2Na4O13P3S | [2] |
| Molecular Weight | 622.14 g/mol | [2] |
| Purity | $\geq 98\%$ (HPLC) | [1] |
| Solubility | Soluble in water | [2] |

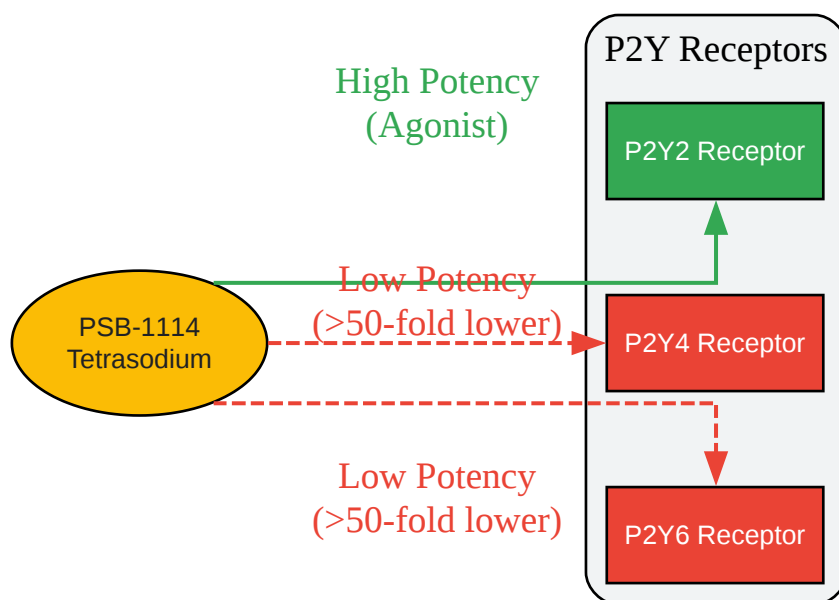
Table 2: Physicochemical Properties of **PSB-1114 Tetrasodium**

Mechanism of Action and Signaling Pathway

PSB-1114 exerts its effects by binding to and activating the P2Y2 receptor, a Gq/11 protein-coupled receptor.[8][9] Upon activation, the receptor initiates a downstream signaling cascade, leading to various cellular responses.







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